3-Bromo-1-(2-methylphenyl)piperidin-2-one
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Overview
Description
3-Bromo-1-(2-methylphenyl)piperidin-2-one is a chemical compound with the molecular formula C12H14BrNO and a molecular weight of 268.15 g/mol . This compound is characterized by the presence of a bromine atom attached to the piperidinone ring and a methylphenyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-(2-methylphenyl)piperidin-2-one typically involves the bromination of 1-(2-methylphenyl)piperidin-2-one. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated systems to control temperature, pressure, and reagent addition. The process ensures high yield and purity of the final product, which is essential for its use in research and development .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-(2-methylphenyl)piperidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding 1-(2-methylphenyl)piperidin-2-one.
Oxidation Reactions: Oxidation can occur at the piperidinone ring or the methyl group, leading to the formation of different oxidized products.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of 1-(2-methylphenyl)piperidin-2-one derivatives.
Reduction: 1-(2-methylphenyl)piperidin-2-one.
Oxidation: Various oxidized derivatives depending on the reaction conditions.
Scientific Research Applications
3-Bromo-1-(2-methylphenyl)piperidin-2-one is used in several scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and receptor binding.
Medicine: Potential use in the development of pharmaceuticals targeting specific receptors or enzymes.
Industry: Used in the production of fine chemicals and as a building block for more complex compounds.
Mechanism of Action
The mechanism of action of 3-Bromo-1-(2-methylphenyl)piperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the piperidinone ring play crucial roles in binding to these targets, leading to the modulation of their activity. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1-(2-methoxyphenyl)piperidin-2-one: Similar structure with a methoxy group instead of a methyl group.
3-Bromo-1-(4-fluoro-2-methylphenyl)piperidin-2-one: Contains a fluorine atom in addition to the bromine atom.
Uniqueness
3-Bromo-1-(2-methylphenyl)piperidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the methylphenyl group allows for selective interactions and reactions that are not possible with other similar compounds .
Properties
IUPAC Name |
3-bromo-1-(2-methylphenyl)piperidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO/c1-9-5-2-3-7-11(9)14-8-4-6-10(13)12(14)15/h2-3,5,7,10H,4,6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCIGZSDAMPQQCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCCC(C2=O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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